molecular formula C18H11Cl3N4O B2427418 1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 891113-49-8

1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2427418
CAS RN: 891113-49-8
M. Wt: 405.66
InChI Key: DAGBMXYLLZMASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrazolopyrimidine derivative that has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has explored the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including 1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, demonstrated promising results in in vitro studies. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and also showed substantial antimicrobial activity (Hafez et al., 2016).

Herbicidal Activity

Studies on pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown that they possess herbicidal properties. Compounds in this category demonstrated significant inhibition activities against the roots of certain plants, indicating potential applications in agriculture (Luo et al., 2017).

Intermediate for Pharmacological Agents

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, closely related to the compound , has been highlighted as a useful intermediate for synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Anti-Inflammatory and Ulcerogenicity Studies

Derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for their anti-inflammatory activity. Some compounds showed good anti-inflammatory activity, comparable to the reference drug indomethacin, with minimal ulcerogenic effects. This suggests potential therapeutic applications for inflammatory conditions (El-Tombary, 2013).

properties

IUPAC Name

1-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O/c19-12-2-1-3-13(7-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-4-5-15(20)16(21)6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGBMXYLLZMASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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